N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide
Overview
Description
N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide is a complex organic compound characterized by its molecular structure, which includes a nitro group, a sulfanyl group, and a dimethylamino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide typically involves multi-step organic reactions. One common approach is the nitration of N,N-dimethyl-4-(4-methylphenyl)sulfanylbenzamide followed by subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding nitroso compounds or carboxylic acids.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, while the sulfanyl group can participate in redox reactions. These interactions can modulate biological processes and lead to desired outcomes in various applications.
Comparison with Similar Compounds
N,N-Dimethyl-4-(4-methylphenyl)sulfamide: Similar structure but with a sulfamide group instead of a nitro group.
N,N-Dimethyl-4-(4-methylphenyl)sulfanylbenzamide: Similar core structure but without the nitro group.
Properties
IUPAC Name |
N,N-dimethyl-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-4-7-13(8-5-11)22-15-9-6-12(16(19)17(2)3)10-14(15)18(20)21/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYNEEMBSYFRRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)N(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324752 | |
Record name | N,N-dimethyl-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818908 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303988-18-3 | |
Record name | N,N-dimethyl-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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